An In-depth Technical Guide to 3-Chlorobenzo[b]thiophene-2-carboxylic acid
An In-depth Technical Guide to 3-Chlorobenzo[b]thiophene-2-carboxylic acid
CAS Number: 21211-22-3
This technical guide provides a comprehensive overview of 3-Chlorobenzo[b]thiophene-2-carboxylic acid, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, spectroscopic profile, synthesis protocols, biological significance, and safety information.
Chemical and Physical Properties
3-Chlorobenzo[b]thiophene-2-carboxylic acid is a white, solid organic compound.[1] Its structure features a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 2-position makes it a valuable and reactive intermediate for chemical synthesis.[1] The carboxylic acid functional group, in particular, allows for straightforward derivatization, facilitating its use as a building block for more complex molecules in pharmaceuticals, agrochemicals, and dyes.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 21211-22-3 | [1][3][4][5] |
| Molecular Formula | C₉H₅ClO₂S | [1][3][4][5] |
| Molecular Weight | 212.65 g/mol | [4][5] |
| Appearance | White powder / Solid | [1][3] |
| Melting Point | 267-273 °C | [1][2] |
| Purity | ≥ 97% (HPLC) | [1] |
| InChI Key | HJTMIYKPPPYDRJ-UHFFFAOYSA-N | [3][4] |
| SMILES | O=C(O)c1sc2ccccc2c1Cl | [4] |
| LogP (Octanol/Water) | 3.253 (Crippen Method) | [4] |
| Water Solubility (log₁₀ws) | -3.78 (Crippen Method) | [4] |
| Storage Conditions | 0-8°C |[1][6] |
Spectroscopic Profile
While specific spectra for this compound are not publicly available in the search results, a theoretical spectroscopic profile can be predicted based on its chemical structure and general principles.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12-13 ppm (singlet, broad)[7] |
| Aromatic Protons (Ar-H) | ~7.4-8.1 ppm (multiplets) | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~165-170 ppm[7] |
| Aromatic & Thiophene Carbons | ~120-140 ppm | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[7] |
| C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ (strong)[7][8] | |
| C=C Stretch (Aromatic) | 1500, 1600 cm⁻¹ (two bands)[8] |
| Mass Spec (MS) | [M]+ (Molecular Ion) | m/z ≈ 212 (for ³⁵Cl), 214 (for ³⁷Cl) |
Synthesis and Derivatization
3-Chlorobenzo[b]thiophene-2-carboxylic acid is a key synthetic intermediate. Its value lies in its ability to be converted into a variety of other molecules, such as amides, esters, and more complex heterocyclic systems.
Experimental Protocols
Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (Precursor) [9]
This protocol describes the synthesis of the acyl chloride, which can be subsequently hydrolyzed to the target carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid (0.5 mol), chlorobenzene (300 ml), and pyridine (0.05 mol).
-
Addition of Reagent: To the stirred mixture, add thionyl chloride (0.77 mol).
-
Reflux: Heat the mixture to reflux and maintain for 48 hours.
-
Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be used in the next step.
Protocol 2: Synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine (Derivative Example) [2]
This protocol demonstrates the conversion of the title compound into a biologically relevant thiadiazole derivative.
-
Reaction Setup: Combine 3-Chlorobenzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in a suitable reaction vessel.
-
Dehydrating Agent: Add phosphorus oxychloride (POCl₃) to the mixture, which acts as a condensing and cyclizing agent.
-
Reaction: The specific reaction conditions (temperature, time) would need to be optimized, but typically this involves heating the mixture.
-
Isolation: Upon completion, the reaction is quenched, and the solid product is isolated by filtration, washed, and purified, typically by recrystallization.
Biological Activity and Applications
This compound is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases, cancer, and microbial infections.[1]
A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , has been studied for its therapeutic effects. Research shows that BT2 can alleviate ulcerative colitis (UC) in mouse models.[10][11] The proposed mechanism involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) activation, which is associated with the catabolism of branched-chain amino acids (BCAAs).[10][11][12] This intervention reduces the production of pro-inflammatory cytokines (IL-6, IL-9) and increases anti-inflammatory cytokines (IL-10), thereby mitigating colonic inflammation and pathological damage.[10][11] Furthermore, BT2 treatment was found to modulate the gut microbiota, restoring a healthier balance.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 21211-22-3 [chemicalbook.com]
- 3. 3-Chlorobenzo[b]thiophene-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. chemeo.com [chemeo.com]
- 5. scbt.com [scbt.com]
- 6. aaronchem.com [aaronchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
